molecular formula C19H18N2OS B2999350 2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 922622-32-0

2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2999350
CAS No.: 922622-32-0
M. Wt: 322.43
InChI Key: VACASXHFEXEYPS-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Properties

  • The crystal structure of related compounds, such as capsaicinoids, has been determined, revealing that their vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to each other. This structural information is crucial for understanding the interactions and potential applications of these compounds in various fields, including material science and pharmacology (Park et al., 1995).

Radiosynthesis for Research Applications

  • Radiosynthesis techniques have been developed for chloroacetanilide herbicides and dichloroacetamide safeners, indicating the utility of similar compounds in agricultural studies and their potential roles in understanding the metabolism and mode of action of such substances (Latli & Casida, 1995).

Antitumor Activity Studies

  • Research into benzothiazole derivatives bearing different heterocyclic rings, similar to the structure of interest, has been conducted to evaluate their potential antitumor activity. Such studies are crucial for the development of new chemotherapeutic agents (Yurttaş et al., 2015).

Enzyme Inhibition Research

  • N-aryl derivatives of compounds with similar structures have been synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase. This research is significant for understanding the therapeutic potential of these compounds in treating diseases like Alzheimer's (Riaz et al., 2020).

Fluorescence Properties and Applications

  • The study of salt and inclusion compounds of amides containing isoquinoline derivatives has shown that these compounds exhibit interesting fluorescence properties, which could be exploited in materials science and sensor technology (Karmakar et al., 2007).

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-8-9-16(14(2)10-13)11-18(22)21-19-20-17(12-23-19)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACASXHFEXEYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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